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molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 m-Xylylenediamine CAS No. 1477-55-0

m-Xylylenediamine

Cat. No. B075579
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371293

Procedure details

5 g of alumina powder containing 5% by weight of ruthenium, 26.8 g of isopthalonitrile and 30 g of liquid ammonia were charged into an autoclave having a net capacity of 200 cc, provided with an electromagnetic stirrer, and subjected to reaction at a reaction temperature of 140° C. and a reaction pressure of 150 kg/cm2 for 60 minutes by continuously supplying hydrogen to the autoclave. As a result of analysis of the reaction product liquid, it was found that the yield of 1,3-BAC was 87.8% and 3-methylbenzylamine and metaxylylenediamine were obtained as by-products in yields of 4.8% and 3%, respectively, while the yield of other lower boiling and higher boiling products than the boiling point of the BAC was 4.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1.N.[H][H].CC1C=C(C=CC=1)CN>[Ru]>[C:2]1([CH2:1][NH2:10])[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][NH2:6])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(CN)C=CC1
Step Three
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
liquid
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into an autoclave
CUSTOM
Type
CUSTOM
Details
provided with an electromagnetic stirrer
CUSTOM
Type
CUSTOM
Details
subjected to reaction at a reaction temperature of 140° C.
CUSTOM
Type
CUSTOM
Details
As a result of analysis of the reaction product liquid, it

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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